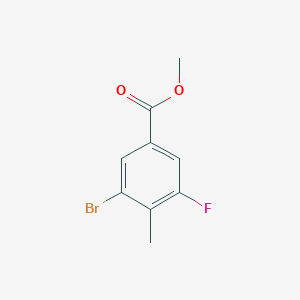

Methyl 3-bromo-5-fluoro-4-methylbenzoate

Description

Properties

IUPAC Name |

methyl 3-bromo-5-fluoro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBOAEPYPUBWIRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1Br)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Methyl 3-bromo-5-fluoro-4-methylbenzoate: Synthesis, Properties, and Applications

Prepared by the Office of the Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of Methyl 3-bromo-5-fluoro-4-methylbenzoate, a key halogenated aromatic ester. It serves as a vital intermediate and building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. This guide details its chemical identity, physicochemical properties, a validated synthesis protocol with mechanistic insights, characteristic analytical data, and a review of its applications. Safety and handling protocols are also outlined to ensure its proper use in a research and development setting.

Compound Identification and Physicochemical Properties

This compound is a polysubstituted benzene derivative. The strategic placement of bromo, fluoro, and methyl groups on the aromatic ring, along with the methyl ester functionality, makes it a versatile synthon for further chemical transformations such as cross-coupling reactions and nucleophilic aromatic substitution.

Definitive Identification:

-

CAS Number: 1801550-61-9

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₈BrFO₂

-

Molecular Weight: 247.06 g/mol

Physicochemical Data Summary:

The following table summarizes the key physical and chemical properties of the title compound. These properties are essential for designing reaction conditions, purification procedures, and for ensuring safe handling and storage.

| Property | Value | Source |

| Molecular Weight | 247.06 g/mol | PubChem[1] |

| Physical State | Solid / Crystalline Powder | Typical for similar compounds |

| Melting Point | Not explicitly available; similar compounds range from 38-44°C[2] | Inferred from related structures |

| Boiling Point | Not explicitly available; predicted to be high | Inferred from related structures |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate) | ChemicalBook[2] |

| XLogP3 | 2.9 | PubChem[1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, 3-bromo-5-fluoro-4-methylbenzoic acid. The acid itself can be prepared via multi-step synthesis starting from simpler aromatic precursors.

Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis, purification, and confirmation of this compound.

Caption: Synthesis and Purification Workflow.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a representative method adapted from standard procedures for the esterification of substituted benzoic acids.[2][3]

-

Reaction Setup: To a solution of 3-bromo-5-fluoro-4-methylbenzoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of acid), add concentrated sulfuric acid (0.05 eq) dropwise at room temperature.

-

Causality Insight: Methanol serves as both the solvent and the reactant. Sulfuric acid is a classic catalyst for Fischer esterification; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 65-70°C) and stir for 3-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality Insight: Heating is necessary to overcome the activation energy of the reaction. The reaction is an equilibrium process; using a large excess of methanol helps drive the equilibrium towards the product side, maximizing the yield.

-

-

Work-up: Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.[2]

-

Self-Validation Check: The sodium bicarbonate wash is crucial. It neutralizes the acidic catalyst (H₂SO₄) and removes any unreacted carboxylic acid starting material. The absence of the acid in the final product can be confirmed by the disappearance of its characteristic broad -OH peak in the IR spectrum.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: Purify the crude ester by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.[3]

Spectroscopic and Analytical Characterization

| Technique | Expected Observations |

| ¹H NMR | - Singlet for the methyl ester protons (~3.9 ppm).- Singlet for the aromatic methyl protons (~2.4 ppm).- Two distinct signals in the aromatic region, likely doublets or singlet-like peaks, showing coupling to the fluorine atom. |

| ¹³C NMR | - Signals for the two methyl carbons.- Signal for the ester carbonyl carbon (~165 ppm).- Multiple signals in the aromatic region, with carbon-fluorine coupling constants (J-F) being observable for carbons ortho, meta, and para to the fluorine atom. |

| Mass Spec (MS) | - A characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a ~1:1 ratio, indicative of the presence of one bromine atom. Expected m/z: ~246 and ~248. |

| Infrared (IR) | - Strong C=O stretching vibration for the ester at ~1720-1740 cm⁻¹.- C-O stretching vibrations at ~1200-1300 cm⁻¹.- C-H stretching for aromatic and aliphatic groups.- C-F and C-Br stretching vibrations in the fingerprint region. |

Applications in Research and Drug Development

Halogenated aromatic compounds like this compound are highly valued in medicinal chemistry and drug discovery. The bromine atom serves as a versatile handle for introducing molecular complexity.

-

Cross-Coupling Reactions: The C-Br bond is readily activated by transition metal catalysts (e.g., Palladium, Copper), making it an excellent substrate for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug synthesis.

-

Intermediate for Active Pharmaceutical Ingredients (APIs): This compound acts as a key building block for constructing the core scaffolds of various biologically active molecules. Its specific substitution pattern may be required to achieve optimal binding to a biological target, such as a kinase or receptor. While specific examples for this exact molecule are proprietary, related structures are common in patents for inhibitors of various signaling pathways.[4][5]

-

Fine Chemical Synthesis: Beyond pharmaceuticals, it is a useful intermediate in the synthesis of agrochemicals, polymers, and materials for organic electronics where precise control of substitution is required.[5]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Identification: This compound is expected to cause skin, eye, and respiratory irritation.[6][7] It may be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.[7][8]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7][9] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[7][9]

References

-

Synthesis of 3-fluoro-4-methyl-benzoic acid. PrepChem.com. Available from: [Link]

-

Methyl 4-bromo-2-fluoro-3-methylbenzoate. PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link]

Sources

- 1. Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]

- 3. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. tcichemicals.com [tcichemicals.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Methyl 3-bromo-5-fluoro-4-methylbenzoate

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Methyl 3-bromo-5-fluoro-4-methylbenzoate (CAS No. 1533932-57-8). As a halogenated aromatic ester, this compound serves as a versatile building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. This document consolidates available physicochemical data, outlines a logical and detailed synthetic protocol, discusses its chemical reactivity, and presents critical safety and handling information. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a detailed understanding of this compound for their research and development endeavors.

Introduction and Strategic Importance

This compound is a polysubstituted benzene derivative featuring a strategic arrangement of bromo, fluoro, methyl, and methyl ester functional groups. This unique substitution pattern makes it a valuable intermediate for introducing complex motifs in larger molecules. The presence of orthogonal halogen atoms (bromine and fluorine) allows for selective functionalization through various cross-coupling reactions, while the ester provides a handle for further modifications such as amidation or reduction. Its utility is primarily seen in the construction of novel pharmaceutical scaffolds and functional organic materials.[1]

Physicochemical and Spectroscopic Properties

The inherent properties of a chemical compound dictate its handling, reactivity, and suitability for various applications. Below is a summary of the known and predicted properties for this compound.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 1533932-57-8 | [2] |

| Molecular Formula | C₉H₈BrFO₂ | [1][2] |

| Molecular Weight | 247.06 g/mol | [1][2] |

| Physical Appearance | Pale-yellow to yellow-brown solid or liquid | [2] |

| Purity (Typical) | ≥97% | [2] |

| Boiling Point | 272.9 ± 40.0 °C (Predicted) | [2] |

| Storage | Store sealed in a dry environment at room temperature | |

| InChI Key | MBOAEPYPUBWIRI-UHFFFAOYSA-N |

Predicted Spectroscopic Signature

While publicly available, peer-reviewed spectroscopic data is limited, the structure of this compound allows for a confident prediction of its key spectral features. These predictions are invaluable for reaction monitoring and quality control.

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region and two in the aliphatic region.

-

Two aromatic protons will appear as doublets, showing coupling to the fluorine atom. The proton ortho to the bromine will likely be downfield.

-

A singlet corresponding to the methyl group (-CH₃) protons, likely in the 2.2-2.5 ppm range.

-

A singlet for the methyl ester (-OCH₃) protons, typically around 3.8-4.0 ppm.

-

-

¹³C NMR: The carbon NMR will display nine unique signals corresponding to each carbon atom in the molecule. The carbons attached to the electronegative fluorine and bromine atoms will show characteristic shifts, and C-F coupling will be observable.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 246 and 248.

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Caption: Proposed two-part synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 3-Bromo-5-fluoro-4-methylbenzoic Acid (Precursor)

This protocol is a predictive model based on standard transformations.

-

Step 1: Bromination of 3-Fluoro-4-methylaniline.

-

Causality: Direct bromination of an activated aniline ring is a standard method for introducing a bromine atom. The amino group directs ortho and para, and steric hindrance from the methyl group favors bromination at the desired position.

-

Procedure: To a solution of 3-fluoro-4-methylaniline (1 eq.) in a suitable solvent like acetic acid, add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0-5 °C. Allow the reaction to stir at room temperature for 12-16 hours. Upon completion (monitored by TLC), pour the mixture into water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-bromo-5-fluoro-4-methylaniline.

-

-

Step 2: Diazotization and Hydrolysis to form 2-Bromo-5-fluoro-4-methylphenol.

-

Causality: The Sandmeyer-type reaction is a classic and reliable method to convert an aniline to other functional groups. Diazotization followed by hydrolysis replaces the amino group with a hydroxyl group.

-

Procedure: Dissolve the crude aniline from Step 1 in an aqueous solution of H₂SO₄. Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. After stirring for 30 minutes, slowly add the diazonium salt solution to a boiling aqueous solution of copper sulfate to facilitate hydrolysis. After cooling, extract the product with ethyl acetate, wash, dry, and concentrate.

-

-

Step 3: Oxidation to 3-Bromo-5-fluoro-4-methylbenzoic Acid.

-

Causality: This step is likely the most challenging. A more robust route would involve the oxidation of a methyl group on a less activated ring. Assuming the synthesis of 4-bromo-2-fluorotoluene, a strong oxidizing agent is required to convert the methyl group to a carboxylic acid.

-

Alternative Precursor Route: A more viable industrial route may involve the bromination of 3-fluoro-4-methylbenzoic acid itself.

-

Procedure (from 4-Bromo-2-fluorotoluene): To a solution of 4-bromo-2-fluorotoluene in a mixture of pyridine and water, add potassium permanganate (KMnO₄) (3-4 eq.) portion-wise. Heat the mixture to reflux for 8-12 hours. Cool to room temperature, filter off the manganese dioxide, and wash the solid with hot water. Acidify the combined aqueous filtrates with concentrated HCl to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 3-bromo-5-fluoro-4-methylbenzoic acid.

-

Detailed Experimental Protocol: Fischer Esterification

This protocol is based on the well-established esterification of a carboxylic acid.[3]

-

Reaction Setup: Suspend 3-bromo-5-fluoro-4-methylbenzoic acid (1.0 eq.) in an excess of methanol (10-20 volumes).

-

Catalyst Addition: To this suspension, add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq.) slowly.

-

Reaction Execution: Heat the mixture to reflux (approx. 65-70 °C) and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up and Purification: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Final Product: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a pale-yellow solid or oil.[3]

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

-

Bromo Group: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of aryl, vinyl, alkynyl, and amino substituents. This is the most common point of diversification.

-

Fluoro Group: The C-F bond is generally more stable and less reactive in cross-coupling compared to the C-Br bond, providing orthogonality. However, it can participate in nucleophilic aromatic substitution (SₙAr) reactions if the ring is sufficiently activated. The fluorine atom also significantly modulates the electronic properties (pKa, lipophilicity) of the molecule and its derivatives, a critical aspect in drug design.

-

Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid, reduced to a primary alcohol, or converted into an amide via aminolysis. This provides a secondary point for scaffold modification or for linking to other molecular fragments.

This combination of reactive sites makes the compound an ideal intermediate for creating libraries of complex molecules for screening in drug discovery programs.[1] Halogenated building blocks are frequently incorporated into modern pharmaceuticals to enhance properties like metabolic stability and binding affinity.

Safety, Handling, and Stability

Proper handling of any chemical reagent is paramount for laboratory safety. The following information is derived from available safety data sheets.[2]

GHS Hazard Classification

| Hazard Class | Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Irritation | H315: Causes skin irritation | GHS07 | Warning |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 | Warning |

| STOT - Single Exposure | H335: May cause respiratory irritation | GHS07 | Warning |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH- or CEN-certified respirator.[2]

-

-

Precautionary Measures: Avoid breathing dust, fumes, or vapors.[2] Wash hands thoroughly after handling.

Stability and Reactivity

-

Chemical Stability: The compound is stable under normal, recommended storage conditions (room temperature, dry).[2]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[2]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂), hydrogen bromide (HBr), and hydrogen fluoride (HF).[2]

Conclusion

This compound is a strategically important building block for advanced organic synthesis. Its well-defined physicochemical properties, predictable reactivity, and versatile functional groups make it a valuable tool for chemists in the pharmaceutical and materials science industries. While detailed, peer-reviewed synthetic and spectroscopic data remains to be published, its properties can be reliably inferred from available supplier data and knowledge of analogous compounds. Adherence to strict safety protocols is essential when handling this compound due to its irritant and harmful nature. This guide serves as a foundational resource for enabling its effective and safe use in pioneering research applications.

References

-

Chembases. (n.d.). This compound. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of Methyl 3-bromo-5-fluoro-4-methylbenzoate (CAS No. 1533932-57-8), a polysubstituted aromatic ester of significant interest in medicinal chemistry and organic synthesis. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide synthesizes information from chemical supplier databases, predicted data, and a comparative analysis of its structural isomers. The document is intended for researchers, scientists, and drug development professionals, offering insights into its molecular structure, physicochemical characteristics, spectroscopic profile, synthesis, and chemical reactivity.

Introduction

This compound is a halogenated aromatic compound featuring a unique substitution pattern that makes it a valuable building block in the synthesis of complex organic molecules. The presence of bromine, fluorine, and methyl groups on the benzene ring, in addition to the methyl ester functionality, provides multiple reactive sites and modulates the electronic properties of the molecule. This strategic arrangement of functional groups allows for selective chemical transformations, making it a versatile intermediate in the development of novel pharmaceutical agents and functional materials.

This guide aims to consolidate the available information on this compound and provide a predictive overview of its properties based on the established principles of physical organic chemistry and data from closely related structural isomers.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is foundational to its physical and chemical behavior. The interplay of the electron-withdrawing effects of the bromine, fluorine, and methyl ester groups, along with the electron-donating nature of the methyl group, dictates its reactivity and physical characteristics.

dot graph { layout=neato; node [shape=plaintext]; edge [style=bold]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C1_ester [label="C(=O)OC"]; C1 -- C1_ester [len=1.5]; C3_Br [label="Br"]; C3 -- C3_Br [len=1.5]; C4_CH3 [label="CH3"]; C4 -- C4_CH3 [len=1.5]; C5_F [label="F"]; C5 -- C5_F [len=1.5]; H2 [label="H", pos="2.5,0.5!"]; H6 [label="H", pos="-2.5,0.5!"]; } .. Caption: Molecular Structure of this compound

A summary of the key physicochemical properties for this compound and its related isomers is presented below. It is important to note that properties for the target compound are primarily sourced from chemical suppliers and may be predicted rather than experimentally verified.

| Property | This compound | Methyl 3-bromo-5-fluoro-2-methylbenzoate[1] | Methyl 4-bromo-2-fluoro-3-methylbenzoate[2] | Methyl 3-bromo-4-methylbenzoate[3][4] |

| CAS Number | 1533932-57-8[5] | 1187318-53-1 | 1206680-27-4 | 104901-43-1 |

| Molecular Formula | C₉H₈BrFO₂ | C₉H₈BrFO₂ | C₉H₈BrFO₂ | C₉H₉BrO₂ |

| Molecular Weight | 247.06 g/mol | 247.06 g/mol | 247.06 g/mol | 229.07 g/mol |

| Appearance | Not Specified | Yellow oil | Not Specified | Colorless to light orange/yellow liquid |

| Melting Point | Not Specified | Not Specified | Not Specified | 38-44 °C (lit.)[3][4] |

| Boiling Point | Not Specified | Not Specified | Not Specified | 130 °C/0.1 mmHg (lit.)[3] |

| Solubility | Not Specified | Not Specified | Not Specified | Soluble in dimethyl sulfoxide[3] |

Spectroscopic Profile

While specific spectroscopic data for this compound is not widely published, a predicted profile can be inferred from the analysis of its functional groups and the known spectra of its isomers.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, the methyl ester protons, and the protons of the methyl group on the ring. The aromatic protons will likely appear as singlets or narrowly split doublets due to the substitution pattern. The methyl ester protons will be a sharp singlet around 3.9 ppm, and the aromatic methyl protons will be a singlet around 2.4-2.5 ppm.

-

¹³C NMR: The carbon NMR will display nine distinct signals corresponding to each carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The aromatic carbons will have their chemical shifts influenced by the attached substituents, with the carbon attached to fluorine showing a characteristic large coupling constant (¹JCF).

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the C=O stretch of the ester group (around 1720-1740 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching bands. The C-Br and C-F stretching frequencies will also be present in the fingerprint region.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO).

Synthesis and Reactivity

Synthetic Approach

The synthesis of this compound would likely proceed from a suitably substituted toluene or benzoic acid precursor. A plausible synthetic route involves the electrophilic substitution reactions on a fluorotoluene derivative, followed by oxidation and esterification. The directing effects of the existing substituents are crucial in determining the regioselectivity of the bromination step.[6][7]

A general, illustrative synthetic workflow is presented below.

Experimental Protocol (Hypothetical):

-

Bromination: To a solution of 3-fluoro-4-methylbenzoic acid in a suitable solvent (e.g., concentrated sulfuric acid), N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature (e.g., 0-5 °C).[1] The reaction is stirred until completion, monitored by TLC or HPLC.

-

Work-up and Isolation: The reaction mixture is then carefully quenched with ice water, and the precipitated solid is filtered, washed with water, and dried to yield crude 3-bromo-5-fluoro-4-methylbenzoic acid.

-

Esterification: The crude carboxylic acid is dissolved in methanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) is added.[3][4] The mixture is heated to reflux for several hours.

-

Purification: After cooling, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with an aqueous basic solution (e.g., sodium bicarbonate) and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated. The final product can be purified by column chromatography or crystallization.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups:

-

Aromatic Ring: The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine atom can also participate in certain nucleophilic aromatic substitution reactions under specific conditions.

-

Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups like amides or acid chlorides. It can also undergo reduction to the corresponding alcohol.

-

Methyl Group: The benzylic methyl group can be a site for radical halogenation or oxidation under more forcing conditions.

Safety and Handling

Based on the safety data for its isomers, this compound should be handled with care in a well-ventilated area, preferably a fume hood.[2][8] It is likely to be an irritant to the skin, eyes, and respiratory system. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

General Handling Precautions:

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a promising building block for organic synthesis, particularly in the field of drug discovery. While specific experimental data is sparse, this guide provides a robust overview of its predicted physicochemical properties, spectroscopic characteristics, and reactivity based on the analysis of its structure and comparison with its isomers. The synthetic routes and reactivity patterns discussed herein offer a foundation for researchers to incorporate this versatile molecule into their synthetic strategies.

References

- Google Patents. (n.d.). METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.

-

PubChem. (n.d.). Methyl 3-bromo-4-fluorobenzoate. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-2-fluoro-3-methylbenzoate. Retrieved from [Link]

-

Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-bromo-5-fluoro-2-hydroxybenzoate. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Aromatic Substitution Reactions. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 3-bromo-4-fluoro-benzoic acid.

-

Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Retrieved from [Link]

-

MDPI. (2022, January 4). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved from [Link]

Sources

- 1. methyl 3-bromo-5-fluoro-2-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 2. Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 1533932-57-8|this compound|BLD Pharm [bldpharm.com]

- 6. fiveable.me [fiveable.me]

- 7. Aromatic Reactivity [www2.chemistry.msu.edu]

- 8. Methyl 3-bromo-4-fluorobenzoate | C8H6BrFO2 | CID 7018022 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Multi-Spectroscopic Approach to the Definitive Structure Elucidation of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Abstract

In the landscape of pharmaceutical development and fine chemical synthesis, the unambiguous structural confirmation of novel chemical entities and intermediates is a cornerstone of scientific rigor and regulatory compliance. This technical guide provides an in-depth, methodology-focused exploration of the structure elucidation of methyl 3-bromo-5-fluoro-4-methylbenzoate, a substituted aromatic ester with potential applications as a key building block.[1] We move beyond a simple recitation of techniques, instead detailing a logical, self-validating workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a comprehensive suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and data interpretation to arrive at an unequivocal structural assignment.

The Analytical Challenge: Beyond the Molecular Formula

The logical workflow for elucidating such a structure is not linear but integrative. Each technique provides a unique piece of the puzzle, and their collective interpretation builds the complete picture.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Establishing the Molecular Blueprint

Core Directive: To determine the molecular weight and verify the elemental composition, providing the foundational data for the structural puzzle.

Methodology: High-Resolution Mass Spectrometry (HRMS) A sample is analyzed using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer. ESI is a soft ionization technique that typically preserves the molecule as an intact ion (e.g., [M+H]⁺ or [M+Na]⁺), minimizing in-source fragmentation and clearly indicating the molecular ion.[3] The TOF analyzer provides high mass accuracy, crucial for calculating the elemental formula.

Data Interpretation & Trustworthiness: The key to validating the elemental composition lies in two pieces of evidence: the accurate mass measurement and the isotopic pattern.

-

Accurate Mass: The calculated monoisotopic mass of C₉H₈⁷⁹BrFO₂ is 245.96917 Da. An experimentally observed mass within a narrow tolerance (typically < 5 ppm) provides strong confidence in the proposed formula.

-

Isotopic Pattern: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[5] This results in a characteristic isotopic signature. The mass spectrum will exhibit two major peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another, of nearly equal intensity, two mass units higher for the molecule containing ⁸¹Br ([M+2]⁺).[5] This distinctive pattern is a powerful diagnostic tool for confirming the presence of a single bromine atom.

Table 1: Predicted HRMS Data for C₉H₈BrFO₂

| Ion Species | Calculated m/z | Expected Relative Abundance |

|---|---|---|

| [C₉H₈⁷⁹BrFO₂ + H]⁺ | 246.9769 | 100% |

| [C₉H₈⁸¹BrFO₂ + H]⁺ | 248.9749 | ~98% |

Fragmentation Analysis: While soft ionization minimizes fragmentation, some characteristic losses can be observed, especially in tandem MS (MS/MS) experiments. For aromatic esters, predictable fragmentation pathways include the loss of the alkoxy group or cleavage adjacent to the carbonyl group.[6][7][8]

-

Loss of Methoxy Radical (·OCH₃): A fragment corresponding to [M - 31]⁺.

-

Loss of Carbomethoxy Group (·COOCH₃): A fragment corresponding to [M - 59]⁺.

The presence of these fragments provides initial, albeit non-definitive, evidence for the methyl ester functionality.

Infrared Spectroscopy: Functional Group Fingerprinting

Core Directive: To rapidly identify the key functional groups present in the molecule, confirming the chemical class and corroborating the elemental composition.

Methodology: Attenuated Total Reflectance (ATR) FTIR This technique is favored for its simplicity and minimal sample preparation. A small amount of the sample is placed directly on the ATR crystal, and the IR spectrum is recorded.

Data Interpretation & Trustworthiness: The IR spectrum provides a "fingerprint" of the molecule's covalent bonds. For this compound, several characteristic absorptions are expected, which, when present, confirm the major structural motifs.

Table 2: Key Diagnostic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed | Reference |

|---|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic Ring | [9][10] |

| ~2960-2850 | C-H Stretch | Methyl Groups (-CH₃, -OCH₃) | [9] |

| ~1725 | C=O Stretch (Conjugated) | Ester Carbonyl | [9][11] |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | [9][10] |

| ~1280, ~1100 | C-O Stretch | Ester Linkage | [11] |

| < 1000 | C-Br, C-F Stretch | Halogen Substituents | |

The most prominent and diagnostic peaks are the strong carbonyl (C=O) stretch around 1725 cm⁻¹ and the two C-O stretching bands.[9][11] Their presence is unequivocal evidence of the ester functional group suggested by the molecular formula.

NMR Spectroscopy: The Definitive Structural Map

Core Directive: To establish the precise connectivity of every atom, resolving all isomeric ambiguity. NMR is the most powerful tool for de novo structure elucidation of small molecules.[12][13]

¹H NMR: Proton Environment Analysis

Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed in a high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Interpretation & Causality: The proposed structure has three distinct types of protons, leading to three expected signals in the ¹H NMR spectrum.

-

Aromatic Protons (δ 7.0-8.5 ppm): The substitution pattern leaves two protons on the aromatic ring. Due to their different electronic environments (one is ortho to the bromine, the other is ortho to the ester), they are chemically non-equivalent and will appear as two separate signals. Their chemical shifts are influenced by the neighboring substituents.[14][15] They will likely appear as doublets due to coupling to the adjacent fluorine atom (³JHF).

-

Ester Methyl Protons (δ ~3.9 ppm): The three protons of the methoxy group (-OCH₃) are equivalent and are not coupled to any other protons. They will appear as a sharp singlet.

-

Aromatic Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group attached to the ring are equivalent and will also appear as a singlet, typically further upfield than the ester methyl.[14]

¹³C{¹H} NMR: Carbon Backbone Mapping

Methodology: A proton-decoupled ¹³C NMR spectrum is acquired. This provides a single peak for each unique carbon atom.

Data Interpretation & Causality: The molecule's asymmetry means all nine carbon atoms are chemically unique and should produce nine distinct signals.

-

Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon is highly deshielded and appears far downfield.

-

Aromatic Carbons (δ 110-150 ppm): The six aromatic carbons will appear in this region.[14][16] Critically, carbons directly bonded to electronegative atoms will be significantly affected:

-

C-F: The signal for this carbon will be shifted downfield and will appear as a large doublet due to one-bond coupling (¹JCF).

-

C-Br: This carbon signal will be shifted upfield relative to an unsubstituted carbon due to the "heavy atom effect."

-

-

Ester Methyl Carbon (δ ~52 ppm): The -OCH₃ carbon.

-

Aromatic Methyl Carbon (δ ~20 ppm): The Ar-CH₃ carbon.

2D NMR: Connecting the Dots

While 1D NMR provides the pieces, 2D NMR experiments build the final, validated structure by revealing through-bond correlations.

Methodology & Protocols: Standard pulse programs for COSY, HSQC, and HMBC are run. Optimization of the HMBC experiment for a long-range coupling constant of ~8 Hz is standard for aromatic systems.

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. For this molecule, it would show a cross-peak between the two aromatic protons, confirming they are on the same ring system, but provides limited further connectivity.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. It definitively links the proton signals for the two methyl groups and the two aromatic protons to their corresponding carbon signals from the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the pivotal experiment for establishing the final substitution pattern. It shows correlations between protons and carbons that are two or three bonds away. The key correlations that would unequivocally confirm the structure of this compound are:

-

Correlation from Ar-CH₃ protons (H-7) to the carbons at positions 3, 4, and 5. This places the methyl group at C4, adjacent to the C3-Br and C5-F positions.

-

Correlation from the aromatic proton H-2 to the carbonyl carbon (C=O) and the carbon bearing the bromine (C3). This places the ester group at C1 and the bromine at C3.

-

Correlation from the aromatic proton H-6 to the carbonyl carbon (C=O) and the carbon bearing the fluorine (C5). This confirms the fluorine position relative to the ester.

-

Correlation from the -OCH₃ protons to the carbonyl carbon, confirming the methyl ester functionality.

-

Caption: Key HMBC correlations confirming connectivity.

Table 3: Consolidated NMR Data for Structure Confirmation

| Position | ¹H NMR (δ, ppm, mult., J Hz) | ¹³C NMR (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | - | ~132 | - |

| 2 | ~7.8 (d, JHF ≈ 7) | ~130 | C4, C6, C=O |

| 3 | - | ~118 | - |

| 4 | - | ~140 (d, JCF ≈ 8) | - |

| 5 | - | ~158 (d, JCF ≈ 250) | - |

| 6 | ~7.6 (d, JHF ≈ 10) | ~115 (d, JCF ≈ 25) | C2, C4, C=O |

| 7 (-CH₃) | ~2.4 (s) | ~20 (d, JCF ≈ 4) | C3, C4, C5 |

| 8 (C=O) | - | ~164 | - |

| 9 (-OCH₃) | ~3.9 (s) | ~52 | C=O |

Conclusion: A Unified and Defensible Assignment

The structure of this compound is definitively confirmed through the systematic and integrated application of modern spectroscopic techniques. High-resolution mass spectrometry established the correct elemental formula (C₉H₈BrFO₂) and confirmed the presence of a single bromine atom via its characteristic isotopic pattern. FTIR spectroscopy provided clear evidence for the required ester and aromatic functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra allowed for the unambiguous assignment of all proton and carbon signals and, most critically, established the atomic connectivity through key HMBC correlations. Each piece of data corroborates the others, resulting in a self-validating and scientifically sound structural elucidation essential for advancing research and development activities.

References

-

Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. Retrieved from brainly.com. [Link]

-

Vu, H., et al. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Semantic Scholar. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

All About Drugs. (2015). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]

-

Proprep. (n.d.). What does the methyl benzoate IR spectrum reveal?[Link]

-

Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

-

YouTube. (2021). Interpreting Aromatic NMR Signals. [Link]

-

Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. (n.d.). Structure elucidation of small organic molecules by contemporary computational chemistry methods. [Link]

-

MDPI. (2021). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. [Link]

-

JoVE. (n.d.). Video: NMR Spectroscopy of Aromatic Compounds. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. [Link]

-

Al-Zoubi, W., et al. (2013). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

-

Chemistry LibreTexts. (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

-

Save My Exams. (n.d.). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Structure elucidation of small organic molecules by contemporary computational chemistry methods | Semantic Scholar [semanticscholar.org]

- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. whitman.edu [whitman.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. brainly.com [brainly.com]

- 12. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC – All About Drugs [allfordrugs.com]

- 13. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 16. researchgate.net [researchgate.net]

synthesis pathway for Methyl 3-bromo-5-fluoro-4-methylbenzoate

An In-Depth Technical Guide to the Synthesis of Methyl 3-bromo-5-fluoro-4-methylbenzoate

Abstract

This technical guide provides a comprehensive, research-level overview of a robust synthetic pathway for this compound, a substituted aromatic ester with significant potential as a building block in medicinal chemistry and materials science. The described two-step synthesis begins with the regioselective electrophilic bromination of 3-fluoro-4-methylbenzoic acid to yield the key intermediate, 3-bromo-5-fluoro-4-methylbenzoic acid. This is followed by a classic Fischer esterification to afford the target methyl ester. This document details the underlying chemical principles, step-by-step experimental protocols, and in-depth mechanistic discussions. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Strategic Overview

This compound is a highly functionalized aromatic compound. Its structure incorporates several key features that make it a valuable intermediate for further chemical elaboration: a bromine atom, which serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira); a fluorine atom, which can enhance metabolic stability and binding affinity in pharmaceutical candidates; and an ester group, which can be readily hydrolyzed or converted to other functional groups.

The synthesis strategy outlined herein is designed for efficiency and regiochemical control, leveraging common and well-understood organic transformations. The pathway proceeds in two primary stages:

-

Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of 3-fluoro-4-methylbenzoic acid.

-

Fischer Esterification: Conversion of the resulting carboxylic acid to its corresponding methyl ester.

This approach is predicated on the predictable directing effects of the substituents on the starting material, ensuring a high-yield synthesis of the desired isomer.

Retrosynthetic Analysis and Pathway Visualization

A logical retrosynthetic approach simplifies the target molecule into readily available precursors. The ester functional group can be disconnected to reveal the precursor carboxylic acid. The bromine atom can be similarly disconnected, leading back to the commercially available starting material, 3-fluoro-4-methylbenzoic acid.

Caption: Proposed two-step synthesis pathway.

Step 1: Regioselective Bromination of 3-fluoro-4-methylbenzoic acid

Mechanistic Rationale and Regioselectivity

The critical step in this synthesis is the selective introduction of a bromine atom at the C-5 position. This outcome is governed by the cumulative electronic directing effects of the three substituents on the aromatic ring during electrophilic aromatic substitution.

-

Carboxyl Group (-COOH): This is a moderately deactivating, meta-directing group due to its electron-withdrawing resonance and inductive effects.[1][2] It directs incoming electrophiles to the positions meta to itself (C-3 and C-5).

-

Fluoro Group (-F): Halogens are a unique class of substituents. They are deactivating due to a strong inductive effect but are ortho, para-directing because of a competing resonance effect where the halogen's lone pairs can donate into the ring.[3] It directs electrophiles to C-2 and C-4.

-

Methyl Group (-CH₃): This is an activating, ortho, para-directing group due to hyperconjugation and its inductive effect.[3] It directs electrophiles to C-2 and C-6.

Analysis of Potential Substitution Sites:

-

C-2: ortho to -COOH, ortho to -F, and ortho to -CH₃. This position is sterically hindered and strongly deactivated by the adjacent carboxyl group.

-

C-5: meta to -COOH, ortho to -CH₃, and meta to -F. This position is strongly favored. The meta-directing effect of the powerful -COOH group aligns perfectly with the ortho-directing effect of the activating -CH₃ group.

-

C-6: ortho to -COOH, para to -CH₃, and ortho to -F. While activated by the methyl and fluoro groups, substitution here is disfavored by the powerful meta-directing -COOH group.

Therefore, the synergistic directing effects of the carboxyl and methyl groups overwhelmingly favor electrophilic attack at the C-5 position, leading to the desired product, 3-bromo-5-fluoro-4-methylbenzoic acid.

Caption: Electrophilic attack at the C-5 position.

Experimental Protocol: Bromination

This protocol is adapted from standard procedures for the bromination of deactivated aromatic acids.[4]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-fluoro-4-methylbenzoic acid | 154.14 | 5.00 g | 32.4 |

| Iron (Fe) powder | 55.85 | 0.18 g | 3.24 |

| Bromine (Br₂) | 159.81 | 1.8 mL (5.6 g) | 35.0 |

| Glacial Acetic Acid | 60.05 | 50 mL | - |

| Sodium Thiosulfate (sat. aq.) | - | As needed | - |

| Hydrochloric Acid (1 M aq.) | - | As needed | - |

Procedure:

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas trap (e.g., leading to a beaker with sodium thiosulfate solution to neutralize HBr gas), and a dropping funnel.

-

Charging the Flask: To the flask, add 3-fluoro-4-methylbenzoic acid (5.00 g, 32.4 mmol) and glacial acetic acid (50 mL). Begin stirring to dissolve the solid. Add iron powder (0.18 g, 3.24 mmol) to act as the catalyst precursor (it will generate FeBr₃ in situ).

-

Bromine Addition: In the dropping funnel, place bromine (1.8 mL, 35.0 mmol). Caution: Bromine is highly corrosive and toxic. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Add the bromine dropwise to the stirred reaction mixture over 30 minutes. An exotherm may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-70 °C using an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

-

Quenching: Add saturated sodium thiosulfate solution dropwise to quench any unreacted bromine (the red-brown color will disappear).

-

Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dry the resulting white to off-white solid under vacuum to yield 3-bromo-5-fluoro-4-methylbenzoic acid.

Step 2: Fischer Esterification

Mechanistic Rationale

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol. The mechanism involves several equilibrium steps:

-

Protonation of the Carbonyl: The acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

-

Nucleophilic Attack: A molecule of methanol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule (a good leaving group), and the carbonyl double bond is reformed.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

The reaction is driven to completion by using a large excess of the alcohol (methanol), which also serves as the solvent, shifting the equilibrium towards the products according to Le Châtelier's principle.

Experimental Protocol: Esterification

This protocol follows a general procedure for Fischer esterification.[5]

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 3-bromo-5-fluoro-4-methylbenzoic acid | 233.03 | 5.00 g | 21.5 |

| Methanol (MeOH) | 32.04 | 100 mL | - |

| Sulfuric Acid (conc. H₂SO₄) | 98.08 | 1.0 mL | ~18 |

| Saturated Sodium Bicarbonate (aq.) | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine (sat. NaCl aq.) | - | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - |

Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-bromo-5-fluoro-4-methylbenzoic acid (5.00 g, 21.5 mmol) in methanol (100 mL).

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.0 mL) to the stirred suspension.

-

Reaction: Heat the mixture to reflux (approx. 65 °C) using a heating mantle. Maintain the reflux for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting carboxylic acid.

-

Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to afford the crude product.

-

Purification: The crude ester can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a pure solid or oil.

Product Characterization (Predicted)

As no direct experimental data has been published, the following NMR data is predicted based on established substituent effects and analysis of similar structures.[1][6]

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~8.0 ppm (d, J ≈ 2.0 Hz, 1H): Aromatic proton at C-2. Appears as a doublet due to coupling with the fluorine at C-5 (meta-coupling, ⁴JHF).

-

δ ~7.8 ppm (d, J ≈ 6.0 Hz, 1H): Aromatic proton at C-6. Appears as a doublet due to coupling with the fluorine at C-5 (ortho-coupling, ³JHF).

-

δ ~3.9 ppm (s, 3H): Methyl protons of the ester group (-OCH₃).

-

δ ~2.5 ppm (s, 3H): Methyl protons of the C-4 methyl group (-CH₃).

Predicted ¹³C NMR (101 MHz, CDCl₃):

-

δ ~165 ppm: Carbonyl carbon of the ester group (C=O).

-

δ ~160 ppm (d, ¹JCF ≈ 250 Hz): Carbon directly attached to fluorine (C-5).

-

δ ~140 ppm (d): Aromatic quaternary carbon (C-4).

-

δ ~135 ppm (d): Aromatic CH carbon (C-6).

-

δ ~132 ppm (d): Aromatic quaternary carbon (C-1).

-

δ ~125 ppm (d): Aromatic CH carbon (C-2).

-

δ ~118 ppm (d): Aromatic quaternary carbon attached to bromine (C-3).

-

δ ~52 ppm: Methyl carbon of the ester group (-OCH₃).

-

δ ~15 ppm: Methyl carbon of the C-4 methyl group (-CH₃).

Conclusion

The described two-step synthesis provides a reliable and scalable pathway to this compound. The strategy relies on a highly regioselective bromination controlled by the inherent electronic properties of the starting material, followed by a standard and high-yielding Fischer esterification. This guide offers the necessary theoretical and practical framework for researchers to successfully synthesize this valuable chemical intermediate for applications in pharmaceutical and materials science discovery.

References

-

Supporting Information for "Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium". The Royal Society of Chemistry. [Link]

-

"Write a note on bromination of benzoic acid with the help of resonance structures and explain why it is meta directing." Filo. [Link]

-

"Synthesis of 3-fluoro-4-methyl-benzoic acid". PrepChem.com. [Link]

- "Preparation of 3-bromo-4-fluoro-benzoic acid".

-

"Why do benzoic acid undergoes electrophilic substitution reaction at meta position?". Quora. [Link]

-

"2-bromo-3-methylbenzoic acid". Organic Syntheses Procedure. [Link]

-

"Methyl 4-bromo-2-fluoro-3-methylbenzoate". PubChem. [Link]

- "Preparation method for 2-bromo-3-fluorobenzoic acid".

Sources

An In-depth Technical Guide to the Solubility of Methyl 3-bromo-5-fluoro-4-methylbenzoate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Critical Role of Solvent Selection in Pharmaceutical Development

The selection of an appropriate solvent is a pivotal decision in the pharmaceutical industry, influencing everything from the efficiency of a chemical synthesis to the bioavailability of the final drug product.[1][2] Solvents are fundamental to processes such as reaction chemistry, extraction, purification, and crystallization.[3] An ideal solvent will not only effectively dissolve the active pharmaceutical ingredient (API) and related intermediates but also adhere to stringent safety, environmental, and regulatory standards.[2][4][5] Key considerations for solvent selection include its purity, boiling point, polarity, and compatibility with the API.[2] In the context of Methyl 3-bromo-5-fluoro-4-methylbenzoate, a halogenated aromatic ester likely serving as a key intermediate in organic synthesis, understanding its solubility profile is paramount for process development and optimization.

Physicochemical Properties of this compound

While extensive experimental data for this compound is not publicly available, we can infer its likely properties based on its structure and data from similar compounds.

-

Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₉H₈BrFO₂

-

Molecular Weight: 247.06 g/mol [6]

-

-

Predicted Properties:

-

Polarity: The molecule possesses both polar (ester, fluoro) and nonpolar (methyl, bromophenyl) functionalities, suggesting it is a moderately polar compound. The ester group can act as a hydrogen bond acceptor.

-

Physical State: Likely a solid at room temperature, similar to related compounds like Methyl 3-bromo-4-methylbenzoate which has a melting point of 38-44 °C.[7][8]

-

The principle of "like dissolves like" is a foundational concept in predicting solubility.[9][10] This principle suggests that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents.[10] Given the moderate polarity of this compound, it is expected to exhibit solubility in a range of organic solvents, with higher solubility anticipated in those with similar polarity.

Theoretical Framework for Solubility Prediction

A deeper understanding of the factors governing solubility allows for more accurate predictions and informed solvent screening.

-

Solvent Polarity: Solvents can be classified as polar protic (e.g., alcohols), polar aprotic (e.g., acetone, DMSO), and nonpolar (e.g., hexane, toluene). The polarity of this compound suggests it will be more soluble in polar aprotic and some polar protic solvents than in nonpolar solvents.

-

Hydrogen Bonding: The ester and fluorine moieties can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., ethanol, methanol) may exhibit enhanced solubility.

-

Molecular Size and Shape: Larger molecules can be more difficult for solvent molecules to surround and dissolve.[11]

Experimental Determination of Solubility: A Step-by-Step Guide

Given the absence of published data, experimental determination is necessary. The following protocols are standard in the pharmaceutical industry for generating reliable solubility data.

Materials and Equipment

-

This compound (ensure purity is characterized)

-

A range of organic solvents (HPLC grade or higher)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

Recommended Solvents for Screening

A diverse set of solvents should be screened to cover a range of polarities and functionalities.

| Solvent Class | Examples |

| Nonpolar | Hexane, Toluene |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA) |

Note: Safety is paramount. Always consult the Safety Data Sheet (SDS) for each solvent and for this compound before handling.[12][13][14][15][16] Work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[12][14]

The Shake-Flask Method for Quantitative Solubility Determination

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[11]

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifugation can be used to facilitate this process.

-

Sampling and Dilution: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filter the sample through a syringe filter. Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility in units such as mg/mL or g/L based on the measured concentration and the dilution factor.

The following diagram illustrates the experimental workflow for the shake-flask method.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Qualitative Solubility Determination

For rapid screening, a qualitative assessment can be performed.[17][18]

Protocol:

-

Add approximately 25 mg of the compound to a test tube.

-

Add 0.75 mL of the solvent in small portions, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

Classify the solubility as "soluble," "partially soluble," or "insoluble."

This method is useful for quickly identifying promising solvents for further quantitative analysis.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner to facilitate comparison and decision-making.

Quantitative Solubility Data Table

The following table structure is recommended for presenting the quantitative solubility data. A researcher would populate this table with their experimental findings.

| Solvent | Solvent Class | Solubility at 25 °C (mg/mL) | Observations |

| Hexane | Nonpolar | Experimental Data | |

| Toluene | Nonpolar | Experimental Data | |

| Dichloromethane | Polar Aprotic | Experimental Data | |

| Ethyl Acetate | Polar Aprotic | Experimental Data | |

| Acetone | Polar Aprotic | Experimental Data | |

| Acetonitrile | Polar Aprotic | Experimental Data | |

| Tetrahydrofuran | Polar Aprotic | Experimental Data | |

| Dimethylformamide | Polar Aprotic | Experimental Data | |

| Dimethyl Sulfoxide | Polar Aprotic | Experimental Data | |

| Methanol | Polar Protic | Experimental Data | |

| Ethanol | Polar Protic | Experimental Data | |

| Isopropanol | Polar Protic | Experimental Data |

Interpreting the Results

The solubility data will provide insights into the intermolecular forces at play between this compound and the various solvents. This information is crucial for:

-

Reaction Chemistry: Selecting a solvent that dissolves reactants and reagents to facilitate the desired chemical transformation.

-

Crystallization: Identifying a solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

-

Purification: Choosing appropriate solvents for extraction and chromatography.

-

Formulation: Developing a stable and bioavailable drug product.

The relationship between solvent choice and its application is visualized below.

Caption: Impact of Solubility Data on Pharmaceutical Development Processes.

Conclusion

While direct solubility data for this compound is scarce, this guide provides the theoretical foundation and practical, step-by-step protocols for its determination. By systematically applying the principles of "like dissolves like" and employing robust experimental methods like the shake-flask technique, researchers can generate the critical data needed for informed solvent selection. This, in turn, will facilitate more efficient, safe, and sustainable process development in the synthesis and manufacturing of pharmaceuticals.

References

- Vertex AI Search. (n.d.). Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries.

- Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing.

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube.

- Haltermann Carless. (2020). How to make the right choice when buying solvents for the pharmaceutical industry.

- ACS Green Chemistry Institute. (2026).

- PubChem. (n.d.).

- Dunn, P. J., et al. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- University of Babylon. (n.d.).

- Khan Academy. (n.d.). Solubility of organic compounds.

- Apollo Scientific. (2022).

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ChemicalBook. (2025).

- PubChem. (n.d.).

- Thermo Fisher Scientific. (2010).

- TCI Chemicals. (2025).

- Sigma-Aldrich. (2024).

- ChemicalBook. (2025).

- ChemBK. (2024).

Sources

- 1. rjpls.org [rjpls.org]

- 2. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 3. haltermann-carless.com [haltermann-carless.com]

- 4. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 5. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]

- 6. Methyl 4-bromo-2-fluoro-3-methylbenzoate | C9H8BrFO2 | CID 44558847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 3-bromo-4-methylbenzoate | 104901-43-1 [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. chem.ws [chem.ws]

- 10. Khan Academy [khanacademy.org]

- 11. m.youtube.com [m.youtube.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. METHYL 3-BROMO-5-FLUOROBENZOATE - Safety Data Sheet [chemicalbook.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 18. www1.udel.edu [www1.udel.edu]

Navigating the Reactivity of Methyl 3-bromo-5-fluoro-4-methylbenzoate: A Guide for Synthetic Chemists

An In-Depth Technical Guide:

Abstract

Methyl 3-bromo-5-fluoro-4-methylbenzoate is a highly functionalized aromatic building block with significant potential in the synthesis of complex molecules for the pharmaceutical and materials science sectors. The reactivity of its carbon-bromine bond is governed by a delicate interplay of electronic and steric factors imparted by the adjacent fluoro, methyl, and methyl ester substituents. This guide provides a comprehensive analysis of these controlling factors and offers a strategic overview of the primary synthetic transformations accessible from this versatile intermediate. We delve into the mechanistic nuances of palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and other potential conversions. Detailed, field-tested protocols are provided for key reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as low-temperature lithium-halogen exchange. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to effectively utilize this compound in their synthetic endeavors.

Molecular Structure and Reactivity Profile

The synthetic utility of this compound stems from the nuanced reactivity of the bromine atom, which is strategically positioned on a sterically encumbered and electronically modified aromatic ring. A thorough understanding of the competing influences of the various substituents is paramount for predicting reaction outcomes and designing effective synthetic strategies.

Electronic Effects

The aromatic ring is substituted with three distinct groups, each exerting a unique electronic influence that modulates the electron density of the C-Br bond and the ring itself.

-

Fluoro Group (-F, para to Br): The fluorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-F bond and reduces the overall electron density of the aromatic ring. While it also possesses a weak, electron-donating mesomeric effect (+M) through its lone pairs, the inductive effect is dominant, rendering the ring more electrophilic. In the context of palladium-catalyzed cross-coupling, this electron-deficient character can facilitate the rate-determining oxidative addition step.[1]

-

Methyl Ester Group (-COOCH₃, meta to Br): This group is moderately electron-withdrawing through both a negative inductive effect (-I) and a negative mesomeric effect (-M). Its position meta to the bromine means its mesomeric effect does not directly delocalize charge from the C-Br bond but contributes significantly to the overall electron-poor nature of the ring.

-

Methyl Group (-CH₃, ortho to Br): The methyl group is weakly electron-donating via a positive inductive effect (+I) and hyperconjugation. This localized electron donation slightly counteracts the withdrawing effects of the other substituents in the immediate vicinity of the C-Br bond.

Steric Hindrance

The bromine atom is flanked by a methyl group at the C4 position. This ortho-methyl group creates significant steric bulk around the reaction center, which can impede the approach of large reagents or catalyst complexes.[2][3] This steric hindrance is a critical factor to consider, often necessitating the use of specialized ligands in cross-coupling reactions designed to operate effectively in crowded environments.[4][5]

Sources

- 1. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]

- 2. quora.com [quora.com]

- 3. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]

Electrophilic Substitution on Methyl 3-bromo-5-fluoro-4-methylbenzoate: A Guide to Regioselectivity and Synthesis

An In-Depth Technical Guide:

Abstract

Methyl 3-bromo-5-fluoro-4-methylbenzoate presents a complex case for electrophilic aromatic substitution (EAS), featuring a polysubstituted benzene ring with a combination of activating and deactivating groups. This technical guide provides a comprehensive analysis of the electronic and steric factors governing the regioselectivity of electrophilic attack on this substrate. We dissect the competing directing effects of the bromo, fluoro, methyl, and methoxycarbonyl substituents to predict the likely sites of substitution. Furthermore, this document offers detailed, field-proven experimental protocols for key EAS reactions—nitration, halogenation, and sulfonation—while also explaining the inherent limitations regarding Friedel-Crafts reactions on such a deactivated nucleus. This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize this or structurally similar aromatic scaffolds.

Theoretical Analysis of Reactivity and Regioselectivity

The prediction of regiochemical outcomes in polysubstituted benzene rings is a nuanced process dictated by the interplay of inductive and resonance effects, as well as steric hindrance.[1][2] The substrate, this compound, possesses four distinct substituents whose collective influence determines the position of electrophilic attack. The only available positions for substitution are C2 and C6.

1.1. Electronic Properties of Individual Substituents

-

Methoxycarbonyl Group (-COOCH₃) at C1: This ester group is a powerful deactivating group due to its electron-withdrawing inductive (-I) and resonance (-M) effects. It strongly directs incoming electrophiles to the meta positions (C3 and C5), which are already substituted. Consequently, it deactivates all other positions, especially the ortho positions (C2 and C6).[1][3]

-